![molecular formula C21H17ClN2O3S B2426786 4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941929-58-4](/img/structure/B2426786.png)
4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antioxidant Activities
A study describes the synthesis of novel biologically active derivatives starting from the ultrasonic mediated N-alkylation of sodium saccharin, leading to compounds evaluated for their antibacterial and DPPH radical scavenging activities, indicating potential in developing treatments against bacterial infections and oxidative stress-related conditions (Zia-ur-Rehman et al., 2009).
Antimicrobial Agents
Another research effort involved the synthesis of formazans from Mannich base as antimicrobial agents, showcasing the chemical versatility of related compounds in creating treatments for pathogenic bacterial and fungal strains (Sah et al., 2014).
Environmental Applications
Research into the occurrence and determination of herbicides and their major transformation products in environmental waters highlighted the environmental monitoring applications of these compounds, underscoring their relevance in assessing environmental pollution and the effectiveness of agricultural chemicals (Laganà et al., 2002).
Synthesis of Heterocyclic Compounds
A study on the peculiarities of multicomponent synthesis derived from related compounds emphasized their utility in creating a variety of heterocyclic compounds, which are crucial in pharmaceuticals and materials science, indicating the broad application of these derivatives in synthetic chemistry (Lega et al., 2016).
Cyclisation Chemistry
Research on the cyclisation chemistry of 4H-1,2,6-thiadiazines revealed insights into the synthesis of novel tricyclic compounds, showcasing the potential of these derivatives in the development of new chemical entities with therapeutic or industrial applications (Koutentis & Rees, 2000).
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-8-2-5-11-18(15)24-21(25)23(14-16-9-3-4-10-17(16)22)19-12-6-7-13-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESSCGWQQFREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |
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